molecular formula C16H14BrF2NO4 B069247 Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 194805-07-7

Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B069247
CAS No.: 194805-07-7
M. Wt: 402.19 g/mol
InChI Key: ZVUUANRFLJIZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C16H14BrF2NO4 and its molecular weight is 402.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 194805-07-7) is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₆H₁₄BrF₂NO₄
  • Molecular Weight : 402.19 g/mol
  • Density : 1.6 g/cm³
  • Boiling Point : 477.4 °C
  • LogP : 2.36

This compound exhibits its biological activity primarily through the inhibition of topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. By interfering with the function of Topo II, this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that modifications at specific positions on the quinoline structure can enhance its antiproliferative activity against bladder (T-24) and prostate (PC-3) cancer cells.

Table 1: Cytotoxicity of Quinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound 6T-245.2Topo II Inhibition
Compound 8aPC-34.8Apoptosis Induction
Ethyl 7-bromo...T-24TBDTBD

The most potent compounds were found to induce apoptosis by increasing caspase activity and arresting the cell cycle at various phases depending on the cell line studied .

Antibacterial Activity

Beyond its anticancer properties, this compound also shows promise as an antibacterial agent. Similar compounds in the quinolone family have been noted for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Case Studies

A series of case studies have explored the efficacy of this compound in vitro:

  • Study on Bladder Cancer Cells : A study highlighted that ethyl 7-bromo... could reduce cell viability in T-24 cells by over 60% at concentrations above 10 µM after 48 hours of treatment.
  • Prostate Cancer Assessment : In PC-3 cells, treatment with this compound resulted in a significant increase in apoptotic markers compared to control groups.

Scientific Research Applications

Antibacterial Activity

Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate is closely related to ozenoxacin, a topical antibiotic that has been approved for treating skin infections. Ozenoxacin exhibits potent activity against both gram-positive and gram-negative bacteria, making it an effective treatment for conditions such as acne and impetigo .

The mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This inhibition leads to bacterial cell death, which is particularly useful in treating resistant strains of bacteria .

Synthesis and Development

The synthesis of this compound involves several key steps:

  • Formation of Key Intermediates : The synthesis begins with the preparation of intermediates such as 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid through reactions involving cyclopropyl amine and various coupling agents .
  • Suzuki Coupling Reaction : This step is crucial for forming the final product by coupling boronated esters with the carboxylic acid derivatives .
  • Yield Optimization : Research has focused on improving yields by minimizing by-product formation during the synthesis process, thus enhancing the efficiency of production .

Clinical Studies on Ozenoxacin

Ozenoxacin's clinical efficacy has been documented in several studies:

  • A systematic review highlighted its effectiveness against common pathogens responsible for skin infections, including Staphylococcus aureus and Propionibacterium acnes. The review concluded that ozenoxacin could be a valuable addition to the antibiotic arsenal, particularly due to its novel mechanism of action .

Comparative Studies

A comparative study examined the pharmacokinetics of ozenoxacin versus traditional antibiotics. Results indicated that ozenoxacin had a favorable absorption profile when applied topically, leading to higher local concentrations at the site of infection without significant systemic absorption .

Q & A

Basic Research Questions

Q. What are the key structural identifiers and spectroscopic characterization methods for this compound?

The compound is identified by its IUPAC name, molecular formula (C₁₆H₁₄BrF₂NO₄), and InChI code (1S/C16H14BrF2NO4/c1-2-23-15(22)10-7-20(8-3-4-8)12-9(13(10)21)5-6-11(17)14(12)24-16(18)19/h5-8,16H,2-4H2,1H3) . Key spectroscopic methods include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., cyclopropyl, difluoromethoxy) and ester functionality.
  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .
  • IR spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups.

Q. What synthetic strategies are used to introduce bromo and difluoromethoxy groups into the quinoline core?

  • Bromination : Electrophilic aromatic substitution (EAS) at the 7-position, guided by directing effects of adjacent substituents (e.g., electron-withdrawing groups like carbonyls) .
  • Difluoromethoxy introduction : Nucleophilic substitution (SNAr) at the 8-position using difluoromethoxide (e.g., generated from ClCF₂O− precursors) under anhydrous conditions .
  • Regioselectivity : Controlled by steric and electronic factors. For example, cyclopropyl at N-1 enhances electron density at C-8, favoring SNAr .

Q. How does the cyclopropyl group at N-1 influence the compound's physicochemical properties?

The cyclopropyl group:

  • Enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability .
  • Constrains molecular conformation via steric effects, stabilizing interactions with target enzymes (e.g., bacterial DNA gyrase) .
  • Reduces metabolic degradation compared to bulkier alkyl groups, as shown in analogous fluoroquinolones .

Advanced Research Questions

Q. How do crystallographic studies inform intermolecular interactions in 4-oxoquinoline-3-carboxylate derivatives?

Single-crystal X-ray diffraction reveals:

  • Hydrogen bonding : C–H···O (3.06–3.54 Å) and C–H···Br/Cl (3.43–3.74 Å) interactions stabilize molecular packing .
  • Parallel stacking : Planar quinoline cores align via π-π interactions, critical for solid-state stability .
  • Impact of substituents : Bulky groups (e.g., difluoromethoxy) disrupt packing, lowering melting points compared to nitro- or chloro-substituted analogs .

Q. How can contradictory antimicrobial activity data among analogs be methodologically addressed?

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., Br vs. Cl at C-7, OCHF₂ vs. OCH₃ at C-8) and test against Gram-positive/negative strains .
  • Assay standardization : Use consistent MIC (Minimum Inhibitory Concentration) protocols, controlling variables like pH, inoculum size, and growth media .
  • Resistance profiling : Compare activity against wild-type vs. mutant strains (e.g., gyrase-overexpressing E. coli) to identify target-specific effects .

Q. What strategies optimize regioselectivity in nucleophilic substitutions during synthesis?

  • Directing groups : Electron-withdrawing substituents (e.g., NO₂ at C-8) activate specific positions for SNAr .
  • Temperature control : Low temperatures (−20°C to 0°C) favor kinetic control, reducing side reactions .
  • Catalysis : Phase-transfer catalysts (e.g., crown ethers) enhance nucleophile accessibility in heterogeneous reactions .

Q. How is the ethyl ester moiety utilized in prodrug strategies for this compound?

  • Ester hydrolysis : In vivo conversion to the carboxylic acid (active form) via hepatic esterases, as demonstrated in related compounds .
  • Bioavailability enhancement : The ester improves oral absorption by increasing lipophilicity, with hydrolysis rates quantified via HPLC-MS .

Properties

IUPAC Name

ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrF2NO4/c1-2-23-15(22)10-7-20(8-3-4-8)12-9(13(10)21)5-6-11(17)14(12)24-16(18)19/h5-8,16H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUUANRFLJIZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2OC(F)F)Br)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471266
Record name Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194805-07-7
Record name 3-Quinolinecarboxylic acid, 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-1,4-dihydro-4-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194805-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydro-3-quinolinecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194805077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydro-3-quinolinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.515
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.